molecular formula C19H19F3N2O3S B2816762 methyl 4-{[8-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]sulfonyl}phenyl ether CAS No. 860786-88-5

methyl 4-{[8-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]sulfonyl}phenyl ether

Número de catálogo: B2816762
Número CAS: 860786-88-5
Peso molecular: 412.43
Clave InChI: FKRDXYKXWCMLIY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 4-{[8-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]sulfonyl}phenyl ether is a synthetic organic compound featuring a complex tetrahydropyrroloquinoxaline scaffold, a structure class known for its diverse bioactivity and significance in medicinal chemistry. This specific compound is recognized in commercial chemical catalogs as a building block for research and development. The core pyrrolo[1,2-a]quinoxaline structure is a privileged scaffold in drug discovery, frequently investigated for its potential to interact with various biological targets. Compounds within this class have been studied as kinase inhibitors, with some derivatives showing activity against targets like B-Raf, a key protein in the MAPK/ERK signaling pathway that is often mutated in cancers. The presence of the trifluoromethyl group at the 8-position is a common strategy in agrochemical and pharmaceutical design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity through specific electronic interactions. The phenyl ether sulfonamide moiety further contributes to the molecule's complexity and potential as a protein-binding motif, as sulfonamides are known to act as versatile pharmacophores. Consequently, this reagent is of high value for researchers in chemical biology and medicinal chemistry, serving as a key intermediate for the synthesis of novel compounds for high-throughput screening campaigns and for the structure-activity relationship (SAR) optimization of potential therapeutics, particularly in oncology and other areas involving signal transduction inhibition.

Propiedades

IUPAC Name

5-(4-methoxyphenyl)sulfonyl-8-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3S/c1-27-15-5-7-16(8-6-15)28(25,26)24-12-14-3-2-10-23(14)18-11-13(19(20,21)22)4-9-17(18)24/h4-9,11,14H,2-3,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRDXYKXWCMLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CC3CCCN3C4=C2C=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Methyl 4-{[8-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]sulfonyl}phenyl ether is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance biological activity through improved metabolic stability and bioavailability. The presence of the sulfonyl group also contributes to its potency by influencing molecular interactions.

Property Value
Molecular FormulaC18H18F3N3O2S
Molecular Weight393.41 g/mol
CAS Number[TBD]

Antitumor Activity

Recent studies have indicated that derivatives of tetrahydropyrroloquinoxaline exhibit significant antitumor properties. For instance:

  • In vitro studies : Compounds similar to methyl 4-{[8-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]sulfonyl}phenyl ether have shown inhibitory effects on various cancer cell lines. For example:
    • MCF-7 (breast cancer) : IC50 values around 10 µM were reported for related compounds demonstrating cytotoxicity.
    • A549 (lung cancer) : Similar compounds showed IC50 values ranging from 0.95 nM to 42.30 µM against A549 cells .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory effects through inhibition of pro-inflammatory cytokines. Research indicates that certain pyrazole derivatives can inhibit key inflammatory pathways:

  • Cytokine Inhibition : Studies have shown that related compounds can significantly reduce the levels of TNF-alpha and IL-6 in cell culture models.
  • Mechanism of Action : The anti-inflammatory activity may be mediated through the inhibition of NF-kB signaling pathways.

Antimicrobial Activity

The antimicrobial potential of similar structures has been explored extensively:

  • Broad-spectrum activity : Compounds with analogous structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
  • Mechanism : The trifluoromethyl group enhances lipophilicity, allowing better penetration through bacterial membranes.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Antitumor Effects :
    • Researchers synthesized a series of tetrahydropyrroloquinoxaline derivatives and evaluated their cytotoxicity against various cancer cell lines.
    • Results indicated that modifications to the trifluoromethyl group significantly impacted potency.
  • Anti-inflammatory Assessment :
    • A study assessed the effect of similar compounds on LPS-induced inflammation in macrophages.
    • The results showed a marked decrease in inflammatory markers upon treatment with these compounds.
  • Antimicrobial Evaluation :
    • A range of derivatives was tested against Staphylococcus aureus and Escherichia coli.
    • The presence of the sulfonyl group was found to enhance antimicrobial efficacy significantly.

Comparación Con Compuestos Similares

Bioactivity Clustering and Structural Similarity

Hierarchical clustering of compounds based on bioactivity profiles () suggests that structural similarities correlate with shared modes of action. For example, trifluoromethyl and sulfonyl groups may drive interactions with kinase or epigenetic targets (e.g., HDACs), as seen in SAHA-like compounds .

Similarity Indexing and Drug Design

The Tanimoto coefficient method () enables quantitative comparison of structural fingerprints. For instance, aglaithioduline’s ~70% similarity to SAHA (a histone deacetylase inhibitor) underscores how minor structural changes (e.g., replacing morpholinosulfonyl with methoxy groups) could retain or alter bioactivity . Applied to the target compound, this method could predict its overlap with known kinase or epigenetic modulators.

Q & A

What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield and purity?

Methodological Answer:
The synthesis involves multi-step heterocyclic assembly, including sulfonylation and cyclization. Key steps include:

  • Sulfonylation : Use tert-butylsulfonyl chloride under anhydrous conditions with a base (e.g., triethylamine) to minimize side reactions .
  • Cyclization : Optimize temperature (e.g., reflux in THF) and stoichiometry of reagents to avoid incomplete ring closure .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from DMF/water to achieve >95% purity .

How can computational chemistry (e.g., DFT) guide the design of derivatives with enhanced photophysical properties?

Methodological Answer:
Density Functional Theory (DFT) predicts electronic transitions and fluorescence by analyzing frontier molecular orbitals (HOMO-LUMO gaps). For example:

  • Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ether moiety to red-shift absorption maxima .
  • Validation : Compare computed excitation energies with experimental UV-Vis spectra to validate models .

What advanced analytical techniques confirm structural integrity and purity?

Methodological Answer:

  • XRD : Single-crystal X-ray diffraction resolves the stereochemistry of the tetrahydropyrroloquinoxaline core .
  • HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) coupled with high-resolution MS to detect impurities (<0.1%) .
  • NMR : ¹H-¹³C HMBC confirms sulfonyl and trifluoromethyl group connectivity .

What strategies resolve contradictions in SAR data when modifying substituents?

Methodological Answer:

  • Systematic Variation : Test substituents (e.g., methyl vs. trifluoromethyl) in parallel under identical assay conditions .
  • Data Normalization : Use internal controls (e.g., reference inhibitors) to account for batch-to-batch variability .
  • Multivariate Analysis : Apply PCA to decouple steric, electronic, and solubility effects .

How does the trifluoromethyl group influence physicochemical properties and bioactivity?

Methodological Answer:

  • Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
  • Metabolic Stability : The CF₃ group reduces oxidative metabolism (CYP3A4) in hepatic microsome assays .

What challenges arise in scaling synthesis from milligram to gram scales?

Methodological Answer:

  • Reaction Kinetics : Optimize stirring efficiency to mitigate heat transfer limitations during exothermic steps (e.g., sulfonylation) .
  • Purification : Switch from column chromatography to fractional crystallization for cost-effective scale-up .

Can microwave-assisted synthesis improve efficiency?

Methodological Answer:
Microwave irradiation (e.g., 100°C, 300 W) reduces cyclization time from 12 hours to 30 minutes. Use sealed vessels to prevent solvent evaporation .

How do solvent and temperature affect regioselectivity in cyclization?

Methodological Answer:

  • Polar Solvents : DMF stabilizes transition states, favoring 5-membered ring closure over 6-membered byproducts .
  • Temperature : Lower temperatures (0–25°C) reduce kinetic competition, improving regioselectivity to >8:1 .

How can in silico models prioritize derivatives for preclinical testing?

Methodological Answer:

  • ADMET Predictions : Use QSAR models (e.g., SwissADME) to screen for CYP inhibition and hERG channel liability .
  • Docking Simulations : Target-specific docking (e.g., kinase ATP-binding sites) identifies high-affinity candidates .

What methodologies assess stability under varying pH and temperature?

Methodological Answer:

  • Forced Degradation : Incubate at pH 1–13 (37°C, 7 days) and analyze degradation products via LC-MS .
  • Thermal Stability : TGA/DSC identifies decomposition points (>200°C) under nitrogen atmosphere .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.